Elevated Boiling Point and Reduced Vapor Pressure versus Parent Eugenol Enable Higher-Temperature Processing
CAS 54219-78-2 exhibits a predicted boiling point of 411.7 ± 40.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.0 mmHg at 25 °C . In contrast, the parent scaffold eugenol (CAS 97-53-0) has a significantly lower boiling point of approximately 254 °C at 760 mmHg and a non-negligible vapor pressure of ~0.03 mmHg at 25 °C [1]. The 158 °C increase in boiling point and the essentially non-volatile character of the target compound directly translate to a broader thermal processing window and reduced evaporative loss during high-temperature curing or polyol synthesis.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 411.7 ± 40.0 °C (predicted) |
| Comparator Or Baseline | Eugenol (CAS 97-53-0): ~254 °C (experimental) |
| Quantified Difference | Δ ~158 °C (target bp – eugenol bp) |
| Conditions | Predicted by ACD/Labs Percepta; eugenol data from standard reference |
Why This Matters
For epoxy curing formulations and Mannich polyol syntheses that require elevated processing temperatures, the target compound's substantially higher boiling point minimizes premature evaporation and ensures stoichiometric fidelity, a critical parameter for reproducible polymer network architecture.
- [1] PubChem. Eugenol (CAS 97-53-0). National Center for Biotechnology Information. Boiling Point 254 °C, Vapor Pressure 0.032 mmHg at 25 °C. View Source
